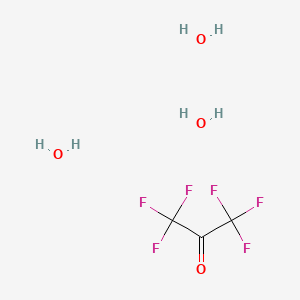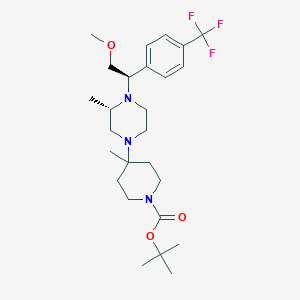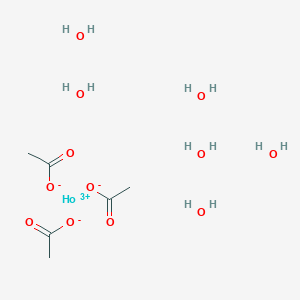
Hexafluoroacetone trihydrate
Descripción general
Descripción
Hexafluoroacetone trihydrate (HFA) is a chemical compound with significant applications in the synthesis of fluorinated organic molecules. It is known for its structure-stabilizing properties for peptides in aqueous solutions, and its ability to form covalent hydrates, such as gem diols, which are useful in various chemical reactions .
Synthesis Analysis
The synthesis of hexafluoroacetone and its derivatives can be achieved through different methods. One approach involves the reaction of hexachloroacetone with anhydrous hydrogen fluoride using a catalyst or by isomerization of hexafluoropropenoxide in the presence of a Lewis acid . Another method includes the electrophilic polymerization of hexafluoroacetone hydrate with diphenyl ether, which leads to the formation of semi-fluorinated polyaryl ethers .
Molecular Structure Analysis
Hexafluoroacetone trihydrate has been utilized as a ligand in the synthesis of metal complexes, such as a Mn(III) complex, where it functions as a bidentate chelate ligand . Its molecular structure, characterized by the presence of fluorine atoms, imparts unique properties that are exploited in various chemical reactions.
Chemical Reactions Analysis
HFA is versatile in chemical reactions, including nucleophilic trifluoromethylation , carbonyl-ene reactions with alkenes , and regiospecific α-hexafluoroisopropylidenation of ketones . It also reacts with amines to synthesize trifluoromethylated azaheterocycles and participates in the addition to metal-coordinated ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexafluoroacetone trihydrate are influenced by its high fluorine content. It is soluble in polar organic solvents and can release fluoroform upon the release of trifluoroacetate . The presence of the hexafluoroisopropylidene group in polymers derived from HFA contributes to high thermal stability and crystallinity, as well as solubility in organic solvents . Additionally, HFA has been shown to stabilize secondary structures in peptides, suggesting its potential role in influencing the physical properties of biological molecules .
Aplicaciones Científicas De Investigación
Synthesis of Hexafluoroisopropanol Functionalized Derivatives : HFA is effective in the carbonyl-ene reaction with alkenes to produce hexafluoroisopropanol functionalized derivatives. This reaction can be facilitated using molecular sieves and microwave or conventional heating, resulting in high yields (Sridhar et al., 2009).
Preparation of Fluorinated Compounds : The amidinate salt of HFA is a powerful reagent for preparing fluorinated organic molecules. It enables nucleophilic trifluoromethylation reactions, producing fluoroform and trifluoromethylated products in excellent yields (Riofski et al., 2013).
Stabilization of Peptide Structures : HFA has been documented to stabilize secondary structures in peptides in aqueous solutions. Its ability to induce intramolecularly hydrogen-bonded conformations in peptides is significant for peptide conformational analysis (Rajan et al., 1997).
Synthesis of Semi-Fluorinated Polyaryl Ethers : HFA is used in the electrophilic polymerization of diphenyl ether to create semi-fluorinated polyaryl ethers with high regioselectivity and molecular weight. These polymers exhibit unique properties like high solubility, thermal stability, and optical clarity (Muñoz et al., 2022).
Manufacturing of SiO2-based Aerogels : HFA hydrate significantly influences the physicochemical parameters of SiO2 aerogels. It enhances specific surface areas and leads to the incorporation of chemically bound fluorine in the aerogels (Lermontov et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O.3H2O/c4-2(5,6)1(10)3(7,8)9;;;/h;3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZAEUWCEHDROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
684-16-2 (Parent) | |
| Record name | 2-Propanone, hexafluoro-, trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201334105 | |
| Record name | Hexafluoroacetone trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or melt; mp = 18-21 deg C; [Alfa Aesar MSDS] | |
| Record name | Hexafluoroacetone trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20995 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexafluoroacetone trihydrate | |
CAS RN |
34202-69-2, 13098-39-0 | |
| Record name | 2-Propanone, hexafluoro-, trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluoroacetone trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanone, hexafluoro-, trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)







